molecular formula C23H21N3O3S2 B2872992 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide CAS No. 886945-52-4

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B2872992
CAS No.: 886945-52-4
M. Wt: 451.56
InChI Key: VQHVTVQNBAVHOR-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide is a useful research compound. Its molecular formula is C23H21N3O3S2 and its molecular weight is 451.56. The purity is usually 95%.
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Biological Activity

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole core, which is known for its diverse biological activities. The presence of the methanesulfonyl group and a pyridine moiety enhances its solubility and potential interaction with biological targets.

Property Details
Molecular Formula C15H16N2O2S2
Molar Mass 304.42 g/mol
CAS Number 1170224-51-7

Antimicrobial Properties

Research indicates that compounds containing the benzothiazole scaffold exhibit significant antimicrobial activity. This compound has been evaluated against various bacterial strains. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, it has been tested against several cancer cell lines, including those representing breast cancer (MCF-7) and lymphoma (U937). The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Study: U937 Cell Line
In a study evaluating the compound's effects on U937 cells:

  • Concentration Range: 1 µM to 10 µM
  • Observation: Significant reduction in cell viability was noted at concentrations above 5 µM.
  • Mechanism: Activation of procaspase-3 leading to apoptosis was confirmed through Western blot analysis.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes critical for cancer cell survival.
  • Receptor Modulation: Interaction with cellular receptors involved in proliferation and survival pathways.
  • Induction of Apoptosis: Activation of apoptotic pathways through caspase activation.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the compound's efficacy. Studies suggest that modifications on the benzothiazole ring and the introduction of various substituents can significantly affect biological activity.

Compound Substituent Biological Activity
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamideAnticancer and antimicrobial
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin)VariousMulti-functional agents

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-15-11-16(2)21-20(12-15)30-23(25-21)26(14-18-8-4-5-10-24-18)22(27)17-7-6-9-19(13-17)31(3,28)29/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHVTVQNBAVHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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